4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline

Anticancer Cytotoxicity Quinoline Derivatives

The 3-(2-chloroethyl) substituent distinguishes this scaffold from simpler 4-chloroquinolines, introducing alkylating potential absent in non-chloroethyl analogs. · Documented cytotoxicity: MCF-7 IC₅₀ = 15 µM, HeLa IC₅₀ = 18 µM. · Orthogonal reactivity: 4-Cl (SₙAr) + 3-chloroethyl (alkylation) for sequential diversification. · Negative CYP1A2 control (IC₅₀ > 20 µM) vs. parent 2,6-dimethylquinoline (IC₅₀ = 3.3 µM).

Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
CAS No. 57521-20-7
Cat. No. B7794949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
CAS57521-20-7
Molecular FormulaC13H13Cl2N
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(N=C2C=C1)C)CCCl)Cl
InChIInChI=1S/C13H13Cl2N/c1-8-3-4-12-11(7-8)13(15)10(5-6-14)9(2)16-12/h3-4,7H,5-6H2,1-2H3
InChIKeyZHKUDCITNUFTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline Overview


4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline (CAS 57521-20-7, MFCD02955921) is a synthetic quinoline derivative bearing dual chloro substituents at the 4-position (ring) and 3-position chloroethyl side chain, along with methyl groups at the 2- and 6-positions on the quinoline core [1]. This bis-chlorinated 2,6-dimethylquinoline scaffold (C₁₃H₁₃Cl₂N, MW 254.15 g/mol) serves as a versatile electrophilic building block in medicinal chemistry, with the 4-chloro position enabling nucleophilic aromatic substitution (SₙAr) and the 3-(2-chloroethyl) group providing alkylating potential for further functionalization . The compound exhibits a calculated LogP of 4.36 and a melting point of 95–96 °C (ethanol), properties that differentiate it from non-chloroethyl-substituted quinoline analogs in terms of lipophilicity and synthetic utility .

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline: Irreplaceability


The 3-(2-chloroethyl) substituent in 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline fundamentally alters both the reactivity profile and the potential biological mechanism of action relative to non-chloroethyl analogs such as 4-chloro-2,6-dimethylquinoline (CAS 6270-08-2) . The chloroethyl group introduces an electrophilic alkylating moiety capable of forming covalent adducts with nucleophilic biomolecules—a feature absent in the simpler 4-chloro-2,6-dimethylquinoline scaffold [1]. Furthermore, the 3-(2-chloroethyl) motif is structurally analogous to the chloroethyl arm found in classical DNA-alkylating nitrogen mustards and related antineoplastic agents, whereas 4-chloro-2,6-dimethylquinoline lacks this alkylating potential and serves primarily as a SₙAr substrate for building block applications [2]. Consequently, generic substitution with a simpler 4-chloroquinoline would eliminate the chloroethyl-mediated reactivity that defines the synthetic and biological identity of this specific compound.

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline: Quantitative Differentiation


Cytotoxicity Comparison vs. 4-Chloro-2,6-dimethylquinoline

In vitro cytotoxicity profiling of 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline against MCF-7 breast cancer and HeLa cervical carcinoma cells yields IC₅₀ values of 15 µM and 18 µM, respectively . The comparator 4-chloro-2,6-dimethylquinoline (CAS 6270-08-2), which lacks the 3-(2-chloroethyl) substituent, has been reported to exhibit apoptosis-inducing activity in MCF-7 cells but without reported quantitative IC₅₀ values in peer-reviewed literature that permit direct numeric comparison . The presence of the chloroethyl group in the target compound correlates with measurable, dose-dependent cytotoxic activity at the micromolar level, whereas the simpler 4-chloro-2,6-dimethylquinoline is primarily documented as a building block or antimicrobial agent rather than as a direct cytotoxic agent with established IC₅₀ metrics.

Anticancer Cytotoxicity Quinoline Derivatives

CYP1A2 Inhibition: Target vs. 2,6-Dimethylquinoline

The unsubstituted 2,6-dimethylquinoline (CAS 877-43-0) is a known inhibitor of human cytochrome P450 1A2 with an IC₅₀ of 3.3 µM, and also inhibits CYP2B6 (IC₅₀ = 480 µM) . In contrast, 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline, bearing chloro and chloroethyl substituents at the 4- and 3-positions, respectively, exhibits no measurable inhibition of CYP1A2 in human liver microsomes (IC₅₀ > 20,000 nM; >20 µM) [1]. This greater than 6-fold reduction in CYP1A2 inhibitory potency demonstrates that the 4-chloro and 3-(2-chloroethyl) substituents eliminate the CYP1A2 inhibitory pharmacophore present in the parent 2,6-dimethylquinoline scaffold.

Cytochrome P450 Enzyme Inhibition Drug–Drug Interaction

Lipophilicity (LogP) vs. 4-Chloroquinoline Analogs

The calculated partition coefficient (XLogP3) for 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is 4.4, as determined by computational methods and vendor-certified physicochemical characterization . The comparator 4-chloro-2,6-dimethylquinoline (CAS 6270-08-2), which possesses the identical quinoline core and 4-chloro substituent but lacks the 3-(2-chloroethyl) moiety, has a predicted LogP of approximately 3.1–3.3 based on structure–property calculations (C₁₁H₁₀ClN, MW 191.66, ClogP ~3.2) . The addition of the chloroethyl side chain increases lipophilicity by approximately 1.1–1.3 LogP units, altering the compound's predicted membrane permeability and partitioning behavior in biological and chromatographic systems.

Lipophilicity ADME Physicochemical Properties

Antibacterial Spectrum: Target vs. 4-Chloro-2,6-dimethylquinoline

The target compound exhibits zone-of-inhibition diameters of 20 mm (Staphylococcus aureus), 19 mm (Escherichia coli), and 22 mm (Pseudomonas aeruginosa) in antimicrobial susceptibility testing at a standard concentration . The comparator 4-chloro-2,6-dimethylquinoline (CAS 6270-08-2) has been independently reported to possess microbicidal activity against E. coli, P. aeruginosa, and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans, C. parapsilosis, and Aspergillus niger . Notably, the target compound demonstrates activity against S. aureus (20 mm zone), a Gram-positive pathogen for which the comparator's activity is not explicitly documented in the available microbicidal activity summaries. The comparator's documented spectrum emphasizes Gram-negative bacteria and fungi, suggesting differential antimicrobial coverage.

Antibacterial Antimicrobial Quinoline

Anti-inflammatory Activity: NO Inhibition in Macrophages

In LPS-stimulated RAW 264.7 murine macrophage cells, 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline reduces nitric oxide production with an IC₅₀ of approximately 25 µM . Under comparable assay conditions, aspirin (acetylsalicylic acid), a clinically established anti-inflammatory reference compound, exhibits an IC₅₀ of approximately 30 µM for NO production inhibition in the same cellular model . The target compound thus demonstrates marginally superior potency (1.2-fold) to aspirin in this in vitro anti-inflammatory assay.

Anti-inflammatory Nitric Oxide Macrophage

Synthetic Utility: Electrophilic Sites vs. Simple 4-Chloroquinolines

The synthetic route to 4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline utilizes phosphorus oxychloride (POCl₃, trichlorophosphate) at 150 °C, yielding a bis-electrophilic scaffold bearing both 4-chloro (SₙAr-reactive) and 3-(2-chloroethyl) (alkylating) sites . This dual reactivity profile distinguishes the compound from simpler 4-chloroquinolines such as 4-chloro-2,6-dimethylquinoline (CAS 6270-08-2), which possess only the 4-chloro SₙAr reactive site and are employed primarily as single-point building blocks for condensation or coupling reactions . The chloroethyl moiety in the target compound provides an additional electrophilic center for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling sequential or orthogonal functionalization strategies that are not accessible with the non-chloroethyl analog.

Organic Synthesis Alkylating Agent Medicinal Chemistry

Research Applications of 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline


Anticancer Drug Discovery: Cytotoxicity Screening and Lead Optimization

This compound is suited as a reference cytotoxic agent or starting scaffold in oncology drug discovery programs, particularly those targeting breast adenocarcinoma (MCF-7, IC₅₀ = 15 µM) and cervical carcinoma (HeLa, IC₅₀ = 18 µM) cell lines . Researchers prioritizing scaffolds with established micromolar-range cytotoxicity and the capacity for further structure–activity relationship (SAR) exploration via the dual 4-chloro and 3-(2-chloroethyl) reactive sites should evaluate this compound over non-chloroethyl analogs such as 4-chloro-2,6-dimethylquinoline, which lack documented quantitative IC₅₀ metrics in these tumor models [1].

Inflammation Research: NO Modulation in Macrophages

Investigators studying iNOS-mediated nitric oxide production in inflammatory signaling cascades can employ this compound as a small-molecule modulator in LPS-stimulated RAW 264.7 macrophage assays. The documented IC₅₀ of 25 µM for NO inhibition, with aspirin (IC₅₀ = 30 µM) serving as an internal reference, provides a reproducible benchmark for comparative pharmacology and assay validation .

Antimicrobial Screening: Broad-Spectrum Antibacterial Evaluation

This compound is appropriate for antimicrobial screening cascades requiring evaluation against both Gram-positive (S. aureus, 20 mm zone) and Gram-negative (E. coli, 19 mm; P. aeruginosa, 22 mm) bacterial pathogens . Procurement should prioritize this scaffold when S. aureus (Gram-positive) coverage is a program-specific requirement, as the simpler 4-chloro-2,6-dimethylquinoline comparator's documented antimicrobial activity emphasizes Gram-negative bacteria and fungal species without explicit S. aureus quantification [1].

Medicinal Chemistry: Sequential Functionalization via Orthogonal Electrophilic Sites

Synthetic and medicinal chemistry laboratories engaged in library synthesis or late-stage functionalization should procure this compound to exploit its orthogonal electrophilic reactivity: (i) the 4-chloro position permits SₙAr substitution with amines, alkoxides, or organometallics, while (ii) the 3-(2-chloroethyl) moiety enables alkylation-based diversification . This dual-site reactivity distinguishes the compound from simpler 4-chloroquinolines that offer only a single SₙAr handle, thereby enabling more complex, sequential synthetic routes from a common intermediate [1].

CYP1A2 Negative Control for DMPK Studies

In drug metabolism and pharmacokinetics (DMPK) assays where CYP1A2-mediated drug–drug interaction liability is a key concern, this compound serves as a structurally defined negative control (IC₅₀ > 20 µM against CYP1A2) . This is in stark contrast to the parent scaffold 2,6-dimethylquinoline, which is a moderate CYP1A2 inhibitor (IC₅₀ = 3.3 µM) [1]. The compound's lack of CYP1A2 inhibition makes it a valuable comparator for SAR studies examining the structural determinants of cytochrome P450 interaction within the quinoline chemotype.

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